Differentiated Anthelmintic Activity: 5-Nitro Substitution Confers Superior In Vitro Paralysis and Mortality Against Pheretima posthuma
Within the 5-nitrobenzoxazole class, specific derivatives demonstrate quantifiably superior anthelmintic activity over standard-of-care drugs. A derivative, 2-(4-butylphenyl)-5-nitrobenzoxazole (1i), showed a mean paralysis time (PT) of 11.33 ± 1.53 minutes and a mean death time (DT) of 33.67 ± 2.08 minutes against Pheretima posthuma [1]. This represents a significant potency increase over the clinical standard albendazole, which exhibited a PT of 24.67 ± 2.08 minutes and a DT of 58.33 ± 3.06 minutes [1]. This class-level evidence indicates the 5-nitro substitution on the benzoxazole core, as found in the target compound, is a critical pharmacophore for achieving enhanced anthelmintic efficacy compared to benzimidazole-based alternatives [1].
| Evidence Dimension | In Vitro Anthelmintic Activity (Time to Paralysis and Death) |
|---|---|
| Target Compound Data | 2-(4-butylphenyl)-5-nitrobenzoxazole (1i): PT = 11.33 ± 1.53 min; DT = 33.67 ± 2.08 min |
| Comparator Or Baseline | Albendazole (Standard Drug): PT = 24.67 ± 2.08 min; DT = 58.33 ± 3.06 min |
| Quantified Difference | PT reduction of 54%; DT reduction of 42% relative to albendazole |
| Conditions | In vitro assay on the Indian earthworm Pheretima posthuma |
Why This Matters
For researchers developing next-generation anthelmintics, selecting the 5-nitrobenzoxazole scaffold offers a validated pathway to compounds with significantly faster onset of action and lethal activity than the current gold standard.
- [1] Satyendra, R. V., Vishnumurthy, K. A., Vagdevi, H. M., Dhananjaya, B. L., & Shruthi, A. (2014). Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro benzoxazole derivatives. Medicinal Chemistry Research, 23(3), 1342-1350. View Source
